molecular formula C32H42N2O7 B1505713 (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1) CAS No. 36431-82-0

(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)

Cat. No.: B1505713
CAS No.: 36431-82-0
M. Wt: 566.7 g/mol
InChI Key: ZVMUBEXOERROJV-MGMRMFRLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1) typically involves multiple steps:

    Preparation of L-Ascorbic Acid Derivative: L-Ascorbic acid is first modified to introduce reactive functional groups.

    Synthesis of 1-((1-phenylcyclohexyl)acetyl)-4-(2-phenylethyl)piperazine: This involves the reaction of 1-phenylcyclohexyl ketone with 4-(2-phenylethyl)piperazine under specific conditions.

    Coupling Reaction: The final step involves coupling the modified L-Ascorbic acid with the synthesized piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly involving the L-Ascorbic acid moiety.

    Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.

    Substitution: Various substitution reactions can take place, particularly on the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of dehydroascorbic acid derivatives, while reduction may yield reduced forms of the piperazine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst in organic synthesis.

    Analytical Chemistry: It can be employed in various analytical techniques to detect and quantify specific substances.

Biology

    Antioxidant: Due to the presence of L-Ascorbic acid, the compound may exhibit antioxidant properties.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, particularly in treating oxidative stress-related conditions.

    Pharmacology: Studies may focus on its pharmacokinetics and pharmacodynamics.

Industry

    Cosmetics: The antioxidant properties make it a potential ingredient in skincare products.

    Food Industry: It may be used as a preservative or nutritional supplement.

Mechanism of Action

The mechanism of action of (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1) involves multiple pathways:

    Antioxidant Activity: The L-Ascorbic acid moiety scavenges free radicals, reducing oxidative stress.

    Enzyme Interaction: The piperazine derivative may interact with specific enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    L-Ascorbic Acid Derivatives: Compounds like ascorbyl palmitate.

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine.

Uniqueness

The unique combination of L-Ascorbic acid and the piperazine derivative in this compound provides a distinct set of properties, making it potentially more effective in certain applications compared to its individual components or similar compounds.

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-(1-phenylcyclohexyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O.C6H8O6/c29-25(22-26(15-8-3-9-16-26)24-12-6-2-7-13-24)28-20-18-27(19-21-28)17-14-23-10-4-1-5-11-23;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-2,4-7,10-13H,3,8-9,14-22H2;2,5,7-10H,1H2/t;2-,5+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMUBEXOERROJV-MGMRMFRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.C(C(C1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(CC(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957770
Record name 2-(1-Phenylcyclohexyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one--hex-1-enofuranos-3-ulose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36431-82-0
Record name L-Ascorbic acid, compd. with 1-((1-phenylcyclohexyl)acetyl)-4-(2-phenylethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036431820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Phenylcyclohexyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one--hex-1-enofuranos-3-ulose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ascorbic acid, compd. with 1-((1-phenylcyclohexyl)acetyl)-4-(2- phenylethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Ascorbic acid, compd. with 1-((1-phenylcyclohexyl)acetyl)-4-(2- phenylethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)
Reactant of Route 2
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)
Reactant of Route 3
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)
Reactant of Route 4
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)
Reactant of Route 5
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)
Reactant of Route 6
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)

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